ミノサイクリン塩酸塩

説明

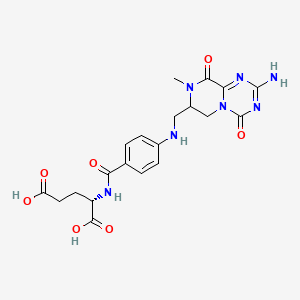

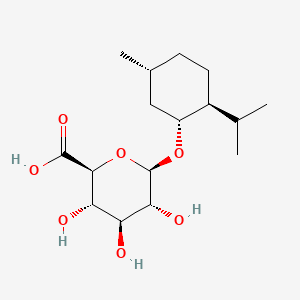

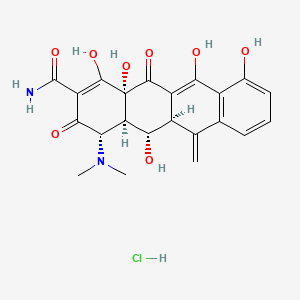

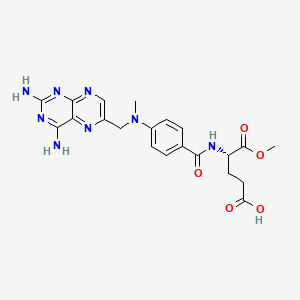

Minocycline hydrochloride is a tetracycline antibiotic that has been used in the treatment of various bacterial infections since its introduction in the 1970s. It is a semisynthetic derivative of tetracycline and is structurally similar to other tetracycline antibiotics. The hydrochloride salt form of minocycline is the most commonly used form and is available in oral and intravenous formulations. Minocycline hydrochloride has a broad spectrum of antimicrobial activity, including activity against gram-positive and gram-negative bacteria, as well as anaerobic bacteria. It is also active against some protozoal infections. In addition to its antimicrobial activity, minocycline hydrochloride has been studied for its anti-inflammatory and neuroprotective properties.

科学的研究の応用

慢性歯周炎の治療

ミノサイクリン塩酸塩は慢性歯周炎の治療に使用されてきました {svg_1}. 慢性歯周炎の治療のために、ミノサイクリン塩酸塩の局所送達のための注入可能なインサイチュ液晶製剤が開発されました {svg_2}. この製剤は、持続的な放出能力を示し、歯周病の臨床症状を改善しました {svg_3}.

トリプシンとの相互作用

蛍光分光法、同期蛍光分光法、3次元蛍光分光法、UV-Vis分光法、および分子ドッキングシミュレーション技術を使用して、ミノサイクリン塩酸塩とトリプシンの相互作用を研究する研究が行われました {svg_4}. その結果、ミノサイクリン塩酸塩は、さまざまな温度でトリプシンの蛍光消光を引き起こす可能性があることが示されました {svg_5}.

脳マラリアの予防

ミノサイクリン塩酸塩は、脳マラリアの予防、神経保護の付与、およびPlasmodium berghei ANKA感染中のマウスの生存率の向上が見られることがわかりました {svg_6}.

サイトカイン放出の阻害

初代ミクログリア細胞培養において、ミノサイクリン塩酸塩はサイトカイン放出を阻害することがわかりました {svg_7}.

生存と増殖の改善

オリゴデンドロサイト前駆細胞(OPC)の単一培養において、ミノサイクリン塩酸塩は生存と増殖を改善することがわかりました {svg_8}.

薬局方のアッセイと有機不純物の分析

ミノサイクリン塩酸塩は、C18 HPLCカラムを使用して、薬局方のアッセイと有機不純物の分析に使用されてきました {svg_9}.

作用機序

Target of Action

Minocycline hydrochloride, a second-generation tetracycline antibiotic, is active against a wide range of microorganisms, including gram-negative and gram-positive bacteria . It primarily targets the 30S and possibly the 50S ribosomal subunits of susceptible bacteria .

Mode of Action

Minocycline hydrochloride inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction prevents the bacteria from producing essential proteins, thereby inhibiting their growth .

Biochemical Pathways

Minocycline hydrochloride affects various biochemical pathways. For instance, it has been shown to inhibit the expression of cyclins A, B, and E, thereby preventing ovarian cancer cells from progressing through the cell cycle and proliferating . Additionally, it has been found to induce apoptosis in melanoma cells .

Pharmacokinetics

Minocycline hydrochloride is well absorbed orally, and it is widely distributed to most body fluids, bile, and tissues . It has poor penetration into the central nervous system (CNS), but it deposits in fat for extended periods . The drug is metabolized in the liver to inactive metabolites, and about 5% to 12% of the drug is excreted unchanged in the urine .

Result of Action

The interaction of minocycline hydrochloride with its targets results in various molecular and cellular effects. For instance, it has been shown to decrease cell viability and inhibit the growth of melanoma cells . Moreover, it can induce changes in the secondary structure of proteins, as demonstrated in studies on trypsin .

Action Environment

Environmental factors can influence the action of minocycline hydrochloride. For example, it has been shown to have a protective effect on mouse embryonic development against a suboptimal environment, including long-term exposure to external environment and H2O2 treatment . This suggests that the drug’s action, efficacy, and stability can be influenced by the environment in which it is used.

生化学分析

Biochemical Properties

Minocycline hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site . This action effectively halts the translation process, thereby inhibiting bacterial growth. Minocycline hydrochloride interacts with various enzymes and proteins, including ribosomal proteins and RNA polymerase, which are essential for bacterial protein synthesis .

Cellular Effects

Minocycline hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting protein synthesis, which is vital for bacterial growth and replication . Additionally, minocycline hydrochloride has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of microglia, cytokines, and metalloproteases, which play a role in inflammatory responses . Minocycline hydrochloride also exhibits neuroprotective properties by inhibiting apoptosis and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of minocycline hydrochloride involves its binding to the 30S ribosomal subunit, which inhibits the ligation of aminoacyl-tRNA and prevents the elongation of the polypeptide chain . This action disrupts bacterial protein synthesis, leading to the bacteriostatic effect of minocycline hydrochloride. Additionally, minocycline hydrochloride can cross the blood-brain barrier due to its high lipophilicity, allowing it to exert effects on the central nervous system . It also modulates gene expression by inhibiting the activity of transcription factors and reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of minocycline hydrochloride can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that minocycline hydrochloride can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and anti-inflammatory properties . In vitro and in vivo studies have demonstrated that minocycline hydrochloride can maintain its efficacy over extended periods, making it a valuable therapeutic agent .

Dosage Effects in Animal Models

The effects of minocycline hydrochloride vary with different dosages in animal models. At lower doses, minocycline hydrochloride effectively inhibits bacterial growth and reduces inflammation . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Studies have shown that the therapeutic window for minocycline hydrochloride is relatively wide, but careful dosage management is essential to avoid toxicity .

Metabolic Pathways

Minocycline hydrochloride is primarily metabolized in the liver to form 9-hydroxyminocycline and other N-demethylated metabolites . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the biotransformation of minocycline hydrochloride . These metabolic processes can affect the drug’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Minocycline hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly lipophilic, allowing it to cross cell membranes and accumulate in various tissues, including the brain . Minocycline hydrochloride binds to plasma proteins, which can influence its distribution and bioavailability . The compound’s distribution is also affected by its interaction with transporters and binding proteins, which facilitate its movement within the body .

Subcellular Localization

Minocycline hydrochloride localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of minocycline hydrochloride is essential for its therapeutic effects, as it allows the compound to interact with its target biomolecules and exert its antibacterial and anti-inflammatory properties .

特性

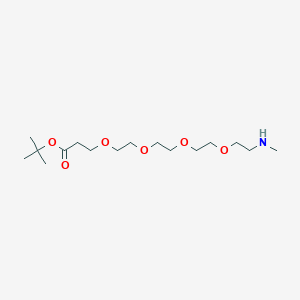

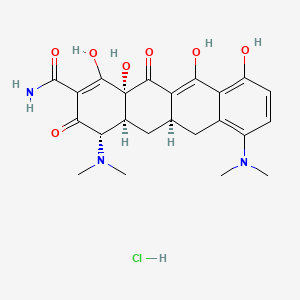

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJXVDPDEQKTCV-VQAITOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10118-90-8 (Parent) | |

| Record name | Minocycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044545 | |

| Record name | Minocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13614-98-7 | |

| Record name | Minocycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MINOCYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Minocycline Hydrochloride, a broad-spectrum tetracycline antibiotic, inhibits bacterial protein synthesis. [] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the binding of tRNA to the mRNA-ribosome complex. This interference effectively disrupts the crucial process of protein synthesis, ultimately leading to bacterial growth inhibition or death. []

A: Yes, in addition to its antibacterial activity, Minocycline Hydrochloride demonstrates anti-inflammatory effects. Research indicates that it can inhibit the production of TNF-α, a potent pro-inflammatory cytokine, in LPS-stimulated macrophages. [] This suggests a potential role for Minocycline Hydrochloride in managing inflammatory conditions, including periodontal diseases. [, , , , ]

ANone: Minocycline Hydrochloride has the chemical formula C23H27N3O7·HCl and a molecular weight of 493.94 g/mol.

A: Yes, UV spectrophotometry is commonly employed for the detection and quantification of Minocycline Hydrochloride. The maximum absorbance wavelength (λmax) for Minocycline Hydrochloride is typically observed at 274 nm. []

A: Studies have investigated the stability of Minocycline Hydrochloride in ointment formulations. For instance, a study on an extended-release Minocycline Hydrochloride ointment showed promising stability and sustained-release characteristics suitable for topical applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。